![molecular formula C14H20N2OS B2982653 N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide CAS No. 1090009-62-3](/img/structure/B2982653.png)
N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined using various experimental techniques and are important for understanding how the compound behaves under different conditions .Scientific Research Applications
Electrophilic Aminations with Oxaziridines
Cyclohexanespiro-3'-oxaziridines have been demonstrated to transfer their NH group to various nucleophiles, enabling the synthesis of a wide array of compounds including azines, hydrazines, diaziridines, and aminodicarboxylic derivatives. This process underscores the utility of such compounds in synthesizing nitrogen-containing organic molecules, which could be related to the research interests surrounding N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide due to its potential as a precursor or intermediate in complex organic synthesis processes (Andreae & Schmitz, 1991).
Hydrogen Bonding in Anticonvulsant Enaminones
Research on the crystal structures of anticonvulsant enaminones, which share structural similarities with the compound , highlights the importance of hydrogen bonding in determining the molecular conformations and properties of such compounds. These studies can inform research into how similar compounds might interact with biological targets or form specific molecular assemblies (Kubicki, Bassyouni, & Codding, 2000).
Homogeneous Catalytic Aminocarbonylation
The use of amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene to produce 2-oxo-carboxamide type derivatives underscores the role of such compounds in facilitating novel organic synthesis pathways. This could suggest applications of N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide in catalysis or as a building block in synthesizing pharmacologically relevant molecules (Müller et al., 2005).
Synthesis and Repellent Efficacy of Piperidine Analogs
Research into the synthesis and efficacy of chiral piperidine analogs as arthropod repellents demonstrates the potential application of structurally related compounds in developing new bioactive agents. Such studies indicate the broader applicability of N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide in fields like agricultural chemistry or pharmacology, where novel repellents or bioactive compounds are constantly sought (Klun et al., 2003).
Future Directions
properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-16(11-7-4-3-5-8-11)14(17)12-9-6-10-15-13(12)18-2/h6,9-11H,3-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKDYXVJKZXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.